4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
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Overview
Description
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a reaction with a suitable precursor, such as 4-aminopiperidine.
Coupling Reaction: The piperidine derivative is then coupled with a fluorinated benzene derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-[4-(morpholine-1-carbonyl)phenyl]benzoic acid
- 4-Fluoro-3-[4-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
- 4-Fluoro-3-[4-(azepane-1-carbonyl)phenyl]benzoic acid
Uniqueness
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The fluorine atom also enhances its reactivity and stability compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c20-17-9-8-15(19(23)24)12-16(17)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSUQQHFXAKLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692286 |
Source
|
Record name | 6-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-62-8 |
Source
|
Record name | 6-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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